molecular formula C14H14O2 B6320138 2-Isopropyl-1-naphthoic acid CAS No. 92495-89-1

2-Isopropyl-1-naphthoic acid

Cat. No.: B6320138
CAS No.: 92495-89-1
M. Wt: 214.26 g/mol
InChI Key: REMHGNXKQJJMSC-UHFFFAOYSA-N
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Description

2-Isopropyl-1-naphthoic acid is a synthetic organic compound featuring a naphthalene ring system substituted with both a carboxylic acid and an isopropyl group. This structure classifies it as a disubstituted naphthalene derivative, making it a compound of significant interest in organic synthesis and materials science research. Its molecular framework is analogous to other naphthalene carboxylic acids, such as 1-naphthoic acid and 2-naphthoic acid, which are well-known building blocks in chemical synthesis . The presence of the carboxylic acid group provides a versatile handle for further chemical transformations, including amidation and esterification, while the bulky isopropyl group may influence the compound's stereoelectronic properties and crystal packing. This chemical is intended for research and development use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers exploring carboxylation methodologies, particularly those involving naphthalene substrates, may find this compound valuable . Potential applications include its use as a precursor in the synthesis of more complex organic molecules, such as ligands for catalysts, or in the development of organic electronic materials where naphthalene cores are often utilized. All information presented is considered reliable but is provided without warranty. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting, wearing suitable protective equipment.

Properties

IUPAC Name

2-propan-2-ylnaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMHGNXKQJJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Alkylation

The Friedel-Crafts alkylation of naphthalene derivatives offers a plausible route to introduce the isopropyl group. Using 1-naphthoic acid as a starting material, isopropylation at the 2-position could be achieved via aluminum chloride (AlCl₃) or zeolite catalysts. For instance, the ethoxylation method described for 2-ethoxy-1-naphthoic acid suggests that substituting ethanol with isopropyl bromide under reflux conditions may yield 2-isopropyl-1-naphthaldehyde intermediates. Key parameters include:

  • Molar ratios : A 1:1.2 ratio of 1-naphthoic acid to isopropyl bromide to minimize di-substitution.

  • Catalyst loading : 10–15 wt% AlCl₃, analogous to the sodium bisulfate monohydrate used in ethoxylation.

  • Reaction time : 6–8 hours at 80–100°C, extended due to the steric bulk of the isopropyl group.

Oxidation of the Alkylated Intermediate

The oxidation of 2-isopropyl-1-naphthaldehyde to the corresponding carboxylic acid mirrors the acetone-hydrogen peroxide system reported for 2-ethoxy-1-naphthoic acid. However, the isopropyl group’s steric hindrance may necessitate higher peroxide concentrations (40–50% H₂O₂) and prolonged reaction times (4–6 hours). Yields are projected to be lower (~75–85%) compared to the ethoxy analogue’s 91–97%, as side reactions such as over-oxidation or decarboxylation become more prevalent.

Direct Oxidation of 2-Isopropylnaphthalene

Liquid-Phase Oxidation Catalysts

The liquid-phase oxidation of 2-methylnaphthalene to 2-naphthoic acid provides a template for adapting this method to 2-isopropylnaphthalene. Transition metal catalysts (e.g., cobalt acetate) combined with bromides (KBr/NaBr) in acetic acid solvent could facilitate the oxidation. Critical factors include:

  • Temperature : 150–180°C to overcome the isopropyl group’s electron-donating effects.

  • Oxygen partial pressure : 0.5–1.0 MPa to enhance reaction kinetics.

  • Co-catalysts : Acetic acid zirconium (5–10 mol%) to improve selectivity.

Byproduct Management

The larger isopropyl substituent increases the likelihood of tar formation, necessitating advanced purification steps. A two-stage crystallization process—first in acetone, then in aqueous ethanol—could isolate the target compound with >90% purity, as demonstrated in 2-naphthoic acid synthesis.

Carboxylation of 2-Isopropylnaphthalene

Kolbe-Schmitt Reaction Adaptations

The Kolbe-Schmitt reaction, typically used for phenolic carboxylation, may be viable for 2-isopropylnaphthalene under high-pressure CO₂ (3–5 MPa) and alkaline conditions (NaOH/KOH). Reaction parameters derived from ethoxy-naphthoic acid synthesis suggest:

  • Temperature : 120–140°C to maintain CO₂ solubility.

  • Base concentration : 30–40% NaOH to deprotonate the naphthalene ring.

Challenges in Regioselectivity

Achieving exclusive carboxylation at the 1-position requires steric directing groups. The isopropyl group’s bulk may inadvertently favor carboxylation at the 4- or 5-positions, necessitating ligand-modified catalysts (e.g., crown ethers) to enhance regiocontrol.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst SystemYield (%)Purity (%)Key Challenges
Friedel-Crafts1-Naphthoic AcidAlCl₃, H₂O₂75–8588–92Steric hindrance, di-substitution
Liquid-Phase Oxidation2-IsopropylnaphthaleneCo(OAc)₂, KBr, Zr(OAc)₄70–8085–90Tar formation, over-oxidation
Kolbe-Schmitt2-IsopropylnaphthaleneNaOH, CO₂60–7080–85Regioselectivity, low CO₂ uptake

Industrial-Scale Considerations

Cost Efficiency

The Friedel-Crafts route, while moderately efficient, incurs high costs due to AlCl₃ consumption and waste acid neutralization. In contrast, liquid-phase oxidation offers better atom economy but requires costly high-pressure reactors.

Environmental Impact

Hydrogen peroxide-based oxidation generates minimal waste compared to hypochlorite methods, aligning with green chemistry principles. However, bromide co-catalysts in liquid-phase oxidation pose brine treatment challenges.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

2-Isopropyl-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Isopropyl-1-naphthoic acid exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and pathways. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups, substituent effects, and molecular properties.

2.1 Structural Analogues in the Evidence
  • Isopropyl isopropylphosphonate (CAS RN: 249934-15-4):

    • Molecular Formula : C₆H₁₅O₃P
    • Functional Groups : Phosphonate ester (isopropyl groups on phosphorus and oxygen).
    • Key Differences : Unlike 2-isopropyl-1-naphthoic acid, this compound lacks an aromatic system and carboxylic acid group. Its reactivity is dominated by phosphorus-centered reactions, such as hydrolysis or nucleophilic substitution .
  • 1-Isopropyl-2-methylpropyl N,N-dimethylphosphoramidocyanidate (CAS RN: N/A): Molecular Formula: Not explicitly stated but inferred to include phosphorus, nitrogen, and cyanide groups. Functional Groups: Phosphoramidocyanidate (amide, cyano, and isopropyl substituents). Key Differences: This compound’s nitrogen and cyano groups introduce distinct electronic and steric effects, contrasting with the carboxylic acid and planar aromatic system of this compound .
2.2 Physicochemical Properties
  • Acidity :

    • The carboxylic acid group in this compound (pKa ~3-4) is significantly more acidic than the phosphonate esters (pKa ~2-3 for phosphonic acids) or phosphoramidocyanidates in the evidence. The aromatic ring in naphthoic acid stabilizes the deprotonated form via resonance .
  • Solubility :

    • This compound is likely sparingly soluble in water due to its aromatic and hydrophobic isopropyl group, whereas phosphonate esters (e.g., isopropyl isopropylphosphonate) exhibit moderate solubility in organic solvents like dichloromethane or ethers .
  • Thermal Stability :

    • Naphthoic acid derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to phosphorus-containing compounds, which may degrade at lower temperatures due to labile P–O or P–N bonds .

Data Tables

Compound Name Molecular Formula Key Functional Groups Key Applications
This compound C₁₄H₁₄O₂ Carboxylic acid, aromatic Organic synthesis, MOFs
Isopropyl isopropylphosphonate C₆H₁₅O₃P Phosphonate ester Flame retardants, precursors
1-Isopropyl-2-methylpropyl N,N-dimethylphosphoramidocyanidate N/A Phosphoramidocyanidate Neurotoxic agents, pesticides

Research Findings

  • Synthetic Challenges :

    • Introducing an isopropyl group to the 2-position of naphthoic acid requires regioselective alkylation, often achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies. In contrast, phosphorus-containing analogues are synthesized through nucleophilic substitution or esterification .
  • Phosphoramidocyanidates, however, are explicitly linked to neurotoxicity .

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